molecular formula C14H13N3O B2665808 5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-ol CAS No. 900889-28-3

5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B2665808
CAS No.: 900889-28-3
M. Wt: 239.278
InChI Key: JRCLHWJYFMEWTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by a fused ring system containing both pyrazole and pyrimidine ringsPyrazolo[1,5-a]pyrimidines are known for their significant impact in medicinal chemistry and material science due to their diverse biological activities and photophysical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-ol typically involves the reaction of appropriate pyrazole and pyrimidine precursors. One common method includes the cyclization of 3-(p-tolyl)-1H-pyrazole-5-carbaldehyde with guanidine in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired pyrazolo[1,5-a]pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction conditions. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biochemical processes, such as DNA replication or protein synthesis, which is particularly relevant in its anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol
  • 5-Methyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-ol
  • 5-Methyl-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-ol

Uniqueness

5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-ol is unique due to the presence of the p-tolyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and material science .

Properties

IUPAC Name

5-methyl-3-(4-methylphenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c1-9-3-5-11(6-4-9)12-8-15-17-13(18)7-10(2)16-14(12)17/h3-8,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYCBCEMHRZUQBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CNN3C2=NC(=CC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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